![molecular formula C11H9BrN2O3S B2952487 (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one CAS No. 292168-90-2](/img/structure/B2952487.png)
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one, also known as Leflunomide, is a potent immunosuppressive agent that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. It was first introduced in the market in 1998 as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Since then, it has been used in the treatment of various autoimmune conditions, including psoriasis, systemic lupus erythematosus, and multiple sclerosis.
Wirkmechanismus
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one exerts its immunosuppressive effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly dividing cells such as lymphocytes. As a result, the proliferation and activation of T-cells and B-cells is inhibited, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration into the affected tissues.
Biochemical and Physiological Effects:
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of T-cell and B-cell proliferation and activation
- Inhibition of pro-inflammatory cytokine production
- Inhibition of dendritic cell and macrophage activation
- Reduction in immune cell infiltration into affected tissues
- Reduction in joint inflammation and destruction in rheumatoid arthritis patients
- Improvement in skin lesions in psoriasis patients
- Reduction in disease activity in systemic lupus erythematosus patients
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of pyrimidine synthesis in immune cell proliferation and activation. However, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has a relatively low potency compared to other DHODH inhibitors, which may limit its usefulness in certain experiments. In addition, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has a long half-life and can accumulate in tissues, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one, including:
- Investigation of its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease
- Development of more potent and selective DHODH inhibitors for use in experimental and clinical settings
- Investigation of the mechanisms underlying the accumulation of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one in tissues and its potential long-term effects
- Investigation of the potential use of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one in combination with other immunosuppressive agents for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form (5-bromo-2-hydroxy-3-methoxybenzylidene) thiosemicarbazide. This intermediate is then cyclized with acetic anhydride to form (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been extensively studied for its immunosuppressive and anti-inflammatory properties. It has been shown to inhibit the proliferation of T-cells and B-cells, as well as the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has also been shown to inhibit the activation of dendritic cells and macrophages, which play a key role in the initiation and progression of autoimmune diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYAEDUIKQBOT-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.